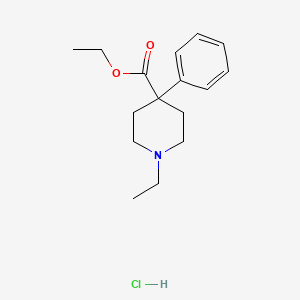
3',5'-Cyclic IMP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Cyclic inosine monophosphate (3’,5’-cyclic IMP) is a cyclic purine nucleotide that has hypoxanthine as its nucleobase. It is considered a noncanonical cyclic nucleotide and has been detected in various cells and tissues. Unlike the well-known cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are recognized as second messengers, 3’,5’-cyclic IMP’s role as a second messenger is still under investigation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-cyclic IMP can be achieved through enzymatic reactions involving soluble guanylyl cyclase. This enzyme catalyzes the conversion of inosine triphosphate to 3’,5’-cyclic IMP in the presence of nitric oxide .
Industrial Production Methods
Large-scale extraction and purification of 3’,5’-cyclic IMP from biological tissues involve several steps. These include freeze-clamping, perchlorate extraction, alumina and Sephadex ion-exchange chromatography, and preparative electrophoresis . These methods ensure the isolation of high-purity 3’,5’-cyclic IMP for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3’,5’-Cyclic IMP undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of 3’,5’-cyclic IMP include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3’,5’-cyclic IMP can lead to the formation of inosine derivatives, while reduction can yield hypoxanthine derivatives .
Wissenschaftliche Forschungsanwendungen
3’,5’-Cyclic IMP has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of cyclic nucleotides.
Biology: It plays a role in cellular signaling pathways and is involved in the regulation of various physiological processes.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
3’,5’-Cyclic IMP exerts its effects by acting as a second messenger in cellular signaling pathways. It is synthesized by soluble guanylyl cyclase in response to nitric oxide and hypoxia. The compound activates Rho kinase, leading to the augmentation of vascular contraction . This mechanism highlights its potential role in regulating vascular tone and response to hypoxic conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclic adenosine monophosphate (cAMP): A well-known second messenger involved in various cellular processes.
Cyclic guanosine monophosphate (cGMP): Another second messenger that plays a crucial role in vasodilation and platelet inhibition.
Cyclic cytidine monophosphate (cCMP): A less studied cyclic nucleotide with potential signaling roles.
Uniqueness of 3’,5’-Cyclic IMP
3’,5’-Cyclic IMP is unique due to its specific synthesis by soluble guanylyl cyclase in response to hypoxia and nitric oxide. Unlike cAMP and cGMP, which have well-established roles as second messengers, the role of 3’,5’-cyclic IMP is still being explored, particularly in the context of vascular health and hypoxia response .
Eigenschaften
CAS-Nummer |
3545-76-4 |
|---|---|
Molekularformel |
C10H11N4O7P |
Molekulargewicht |
330.19 g/mol |
IUPAC-Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N4O7P/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
DMJWGQPYNRPLGA-KQYNXXCUSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


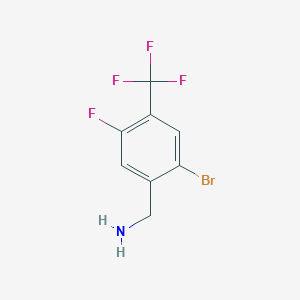
![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)
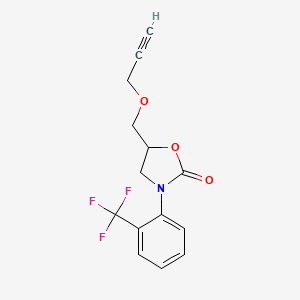
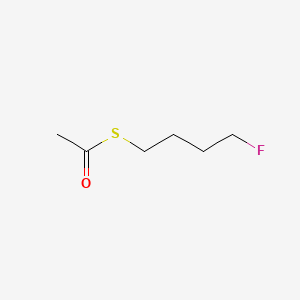
![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)
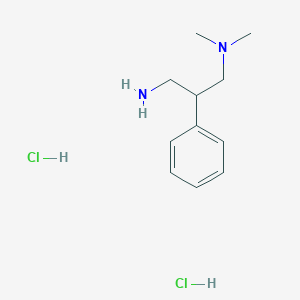

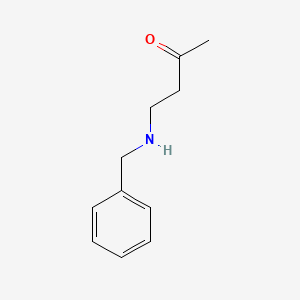
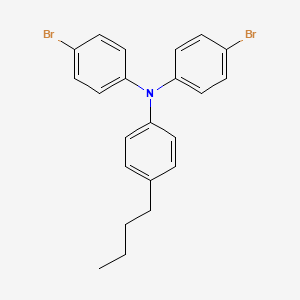
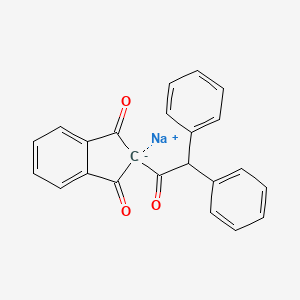
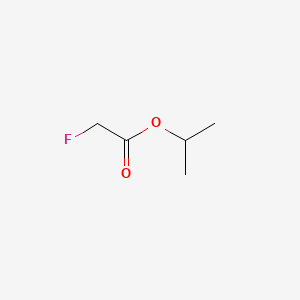
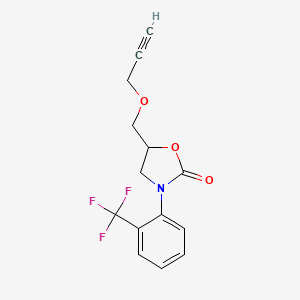
![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)
